Acetic acid;1,8-dichloroanthracen-9-ol
Description
"Acetic acid;1,8-dichloroanthracen-9-ol" is a synthetic anthracene derivative featuring a hydroxyl group at position 9, chlorine substituents at positions 1 and 8, and an acetic acid moiety. Such compounds are often explored for applications in organic synthesis, materials science, or pharmaceuticals due to their electronic and steric properties.
Properties
CAS No. |
378186-39-1 |
|---|---|
Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
acetic acid;1,8-dichloroanthracen-9-ol |
InChI |
InChI=1S/C14H8Cl2O.C2H4O2/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10;1-2(3)4/h1-7,17H;1H3,(H,3,4) |
InChI Key |
QSSPMYGJKSHORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of acetic acid;1,8-dichloroanthracen-9-ol typically involves the reaction of 1,8-dichloroanthracene with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acetic acid;1,8-dichloroanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;1,8-dichloroanthracen-9-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;1,8-dichloroanthracen-9-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Anthracene Derivatives
The following table compares key features of "acetic acid;1,8-dichloroanthracen-9-ol" with structurally related anthracene-based compounds identified in the evidence:
Key Comparative Analysis
Substituent Effects on Reactivity and Solubility
- Halogen vs. Methoxy groups (e.g., ) offer moderate electron donation, balancing reactivity and stability.
- Acetic Acid Moiety : The carboxylic acid group (if present) significantly increases polarity and aqueous solubility compared to esters (e.g., ) or ethers (e.g., ). This property is critical for applications requiring hydrophilic interactions.
- Ketone vs. Hydroxyl Groups : Ketones (e.g., ) reduce electron density on the anthracene ring, limiting π-π stacking, while hydroxyl groups (e.g., ) enable hydrogen bonding and metal coordination.
Thermal and Chemical Stability
- Chlorinated anthracenes (e.g., ) exhibit higher thermal stability compared to hydroxylated analogs, which may degrade under oxidative conditions.
- Esterified compounds (e.g., ) are prone to hydrolysis under acidic or basic conditions, whereas acetates (e.g., ) offer temporary protection for hydroxyl groups in synthetic pathways.
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